
Butane-1-d(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1-d(9ci) is a deuterated form of butane, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. . The presence of deuterium makes it useful in various scientific studies, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Butane-1-d(9ci) typically involves the deuteration of butane. One common method is the catalytic exchange reaction, where butane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen with deuterium .
Industrial Production Methods
Industrial production of Butane-1-d(9ci) follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through distillation and other purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Butane-1-d(9ci) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: 1-chlorobutane, 1-bromobutane.
Aplicaciones Científicas De Investigación
Butane-1-d(9ci) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Butane-1-d(9ci) involves the replacement of a hydrogen atom with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. These differences are exploited in studies to gain insights into reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Butane: The non-deuterated form of Butane-1-d(9ci), with the molecular formula C4H10.
Butane-2-d: Another deuterated form of butane, where the deuterium atom is located at the second carbon position.
Butane-1,4-d2: A compound with two deuterium atoms at the first and fourth carbon positions.
Uniqueness
Butane-1-d(9ci) is unique due to the specific placement of the deuterium atom at the first carbon position. This selective deuteration allows for precise studies of reaction mechanisms and metabolic pathways, providing valuable insights that are not possible with non-deuterated or differently deuterated compounds .
Propiedades
Fórmula molecular |
C4H10 |
|---|---|
Peso molecular |
59.13 g/mol |
Nombre IUPAC |
1-deuteriobutane |
InChI |
InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D |
Clave InChI |
IJDNQMDRQITEOD-MICDWDOJSA-N |
SMILES isomérico |
[2H]CCCC |
SMILES canónico |
CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


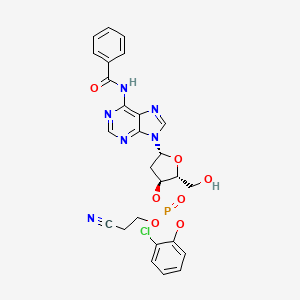
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
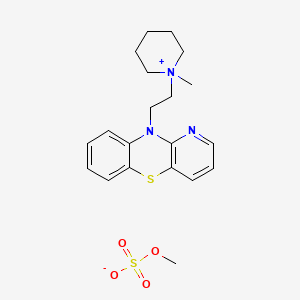
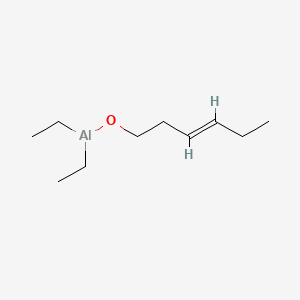
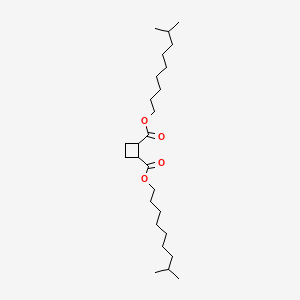
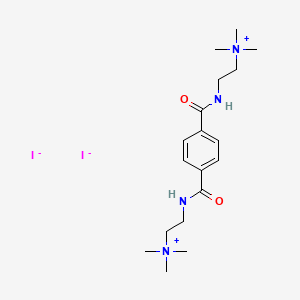
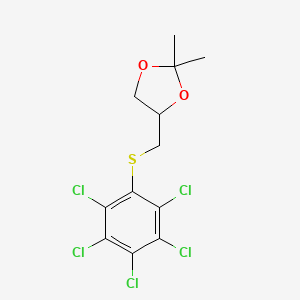
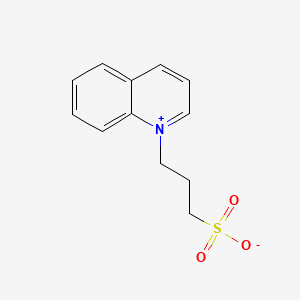
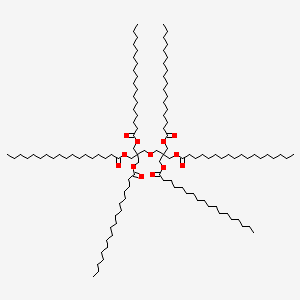
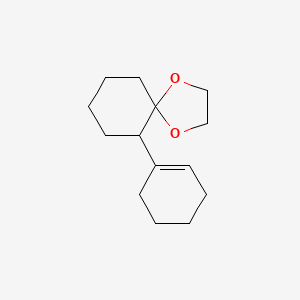
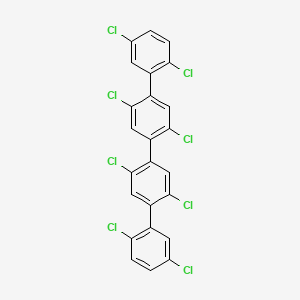

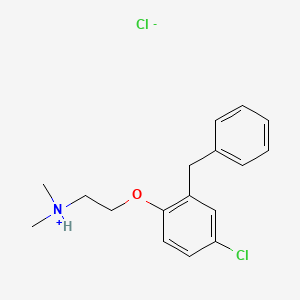
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
